Futoquinol Futoquinol Futoquinol is a monoterpenoid.
Brand Name: Vulcanchem
CAS No.: 28178-92-9
VCID: VC20845789
InChI: InChI=1S/C21H22O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-12H,1,6,13H2,2-4H3/b14-9+
SMILES: CC(=CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC
Molecular Formula: C21H22O5
Molecular Weight: 354.4 g/mol

Futoquinol

CAS No.: 28178-92-9

Cat. No.: VC20845789

Molecular Formula: C21H22O5

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Futoquinol - 28178-92-9

Specification

Description Futoquinol is a monoterpenoid.
CAS No. 28178-92-9
Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
IUPAC Name 4-[(E)-1-(1,3-benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one
Standard InChI InChI=1S/C21H22O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-12H,1,6,13H2,2-4H3/b14-9+
Standard InChI Key AOZTYYBGNNXAOI-NTEUORMPSA-N
Isomeric SMILES C/C(=C\C1=CC2=C(C=C1)OCO2)/C3(C=C(C(=O)C=C3OC)CC=C)OC
SMILES CC(=CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC
Canonical SMILES CC(=CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC
Appearance Oil

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator